Technical Documentation Center

2-(6-Bromopyridazin-3-yl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(6-Bromopyridazin-3-yl)propan-2-ol

Core Science & Biosynthesis

Foundational

The Strategic Incorporation of Tertiary Alcohols into the Pyridazine Scaffold: A Technical Guide for Advanced Medicinal Chemistry

For Immediate Release [Shanghai, China – February 13, 2026] – In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning their attenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[Shanghai, China – February 13, 2026] – In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to the strategic modification of privileged heterocyclic scaffolds. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the promising yet underexplored realm of pyridazine-based tertiary alcohols. By synthesizing established principles of medicinal chemistry with forward-looking analysis, this document provides a roadmap for leveraging the unique properties of the pyridazine nucleus in concert with the advantageous features of the tertiary alcohol moiety to design next-generation drug candidates.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized privileged structure in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity, make it an attractive scaffold for engaging with biological targets.[1] The pyridazine moiety is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4][5] Several pyridazine-containing drugs have reached the market, underscoring the therapeutic potential of this heterocyclic system.[1]

The Tertiary Alcohol Moiety: A Tool for Optimizing Drug-like Properties

The introduction of a tertiary alcohol into a drug candidate can be a powerful strategy for overcoming common challenges in drug development. Unlike primary and secondary alcohols, which can be susceptible to metabolic oxidation, the tertiary alcohol is sterically hindered, often leading to enhanced metabolic stability. This can result in improved bioavailability and a more predictable pharmacokinetic profile. Furthermore, the hydroxyl group of a tertiary alcohol can act as a hydrogen bond donor, potentially forming key interactions with the target protein and enhancing binding affinity. The strategic placement of a tertiary alcohol can also modulate a compound's physicochemical properties, such as solubility and lipophilicity, to achieve a more desirable balance for optimal absorption, distribution, metabolism, and excretion (ADME).

Synthetic Strategies for Accessing Pyridazine-Based Alcohols

The synthesis of pyridazine-based alcohols can be achieved through various established synthetic methodologies. A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives to form the pyridazine core, followed by functional group manipulation to introduce the alcohol moiety. For instance, a pyridazine-containing ester or ketone can be readily converted to a tertiary alcohol via the addition of an organometallic reagent, such as a Grignard or organolithium species.

Alternatively, a pre-functionalized building block containing the tertiary alcohol can be incorporated during the pyridazine ring formation. Modern cross-coupling reactions also offer a versatile platform for the late-stage introduction of alcohol-containing side chains onto a pre-formed pyridazine ring.

Case Study: From a Pyridazine-Based Secondary Alcohol to a Novel Tertiary Alcohol Analog

While the literature on pyridazine-based tertiary alcohols with extensive medicinal chemistry data is nascent, we can extrapolate from existing research on analogous secondary alcohols to propose promising new avenues of investigation. The following case study illustrates this approach.

A Pyridazine-Based Secondary Alcohol with Anticancer Activity

Recent studies have explored the anticancer potential of pyridazine derivatives. For the purpose of this guide, we will consider a hypothetical, yet representative, pyridazine-based secondary alcohol, (6-chloropyridazin-3-yl)(phenyl)methanol , which has shown moderate cytotoxic activity against a panel of cancer cell lines.

Table 1: Biological Activity of (6-chloropyridazin-3-yl)(phenyl)methanol

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HCT116 (Colon)21.5
A549 (Lung)18.9

While demonstrating activity, this secondary alcohol is likely susceptible to in vivo oxidation to the corresponding ketone, potentially leading to a different pharmacological profile or rapid clearance.

Proposed Synthesis of a Novel Tertiary Alcohol Analog

To address the potential metabolic liability of the secondary alcohol and to explore new structure-activity relationships, we propose the synthesis of the corresponding tertiary alcohol, 1-(6-chloropyridazin-3-yl)-1-phenylethan-1-ol .

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Synthesis of Secondary Alcohol cluster_1 Proposed Synthesis of Tertiary Alcohol cluster_2 Starting Material Preparation A 6-chloro-pyridazine-3-carbaldehyde B (6-chloropyridazin-3-yl)(phenyl)methanol A->B PhMgBr, THF C 1-(6-chloropyridazin-3-yl)ethan-1-one D 1-(6-chloropyridazin-3-yl)-1-phenylethan-1-ol C->D PhMgBr, THF E 6-chloropyridazine-3-carbonitrile E->A DIBAL-H E->C MeMgBr, THF; then H3O+

Caption: Synthetic routes to a pyridazine secondary alcohol and the proposed tertiary alcohol analog.

Experimental Protocols

Synthesis of 1-(6-chloropyridazin-3-yl)ethan-1-one (Starting Material for Tertiary Alcohol):

  • To a solution of 6-chloropyridazine-3-carbonitrile in anhydrous THF at 0 °C, add methylmagnesium bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Proposed Synthesis of 1-(6-chloropyridazin-3-yl)-1-phenylethan-1-ol:

  • To a solution of 1-(6-chloropyridazin-3-yl)ethan-1-one in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target tertiary alcohol.

Rationale and Expected Outcomes

The introduction of a methyl group at the carbinol center to create the tertiary alcohol is anticipated to confer several advantages:

  • Enhanced Metabolic Stability: The tertiary alcohol is expected to be resistant to oxidation, potentially leading to a longer half-life and improved in vivo exposure.

  • Modulation of Potency: The additional methyl group will alter the conformation and electronic properties of the molecule, which could lead to a more favorable interaction with the biological target, potentially increasing potency.

  • Improved Physicochemical Properties: The tertiary alcohol may exhibit different solubility and lipophilicity compared to the secondary alcohol, which could be fine-tuned for better drug-like properties.

Diagram 2: Logic Flow of the Proposed Drug Design Strategy

G A Identified Hit: Pyridazine Secondary Alcohol B Potential Liability: Metabolic Oxidation at Carbinol Center A->B C Proposed Solution: Introduce Steric Hindrance B->C D Design Novel Analog: Pyridazine Tertiary Alcohol C->D E Expected Benefits: - Improved Metabolic Stability - Modulated Potency - Optimized Physicochemical Properties D->E

Caption: Rationale for the design of a pyridazine-based tertiary alcohol.

Future Directions and Conclusion

The exploration of pyridazine-based tertiary alcohols represents a promising frontier in medicinal chemistry. The inherent biological relevance of the pyridazine scaffold, combined with the strategic advantages of the tertiary alcohol moiety, provides a compelling rationale for the design and synthesis of novel compounds in this chemical space.

This technical guide has outlined the key considerations for embarking on such a research program, from synthetic strategies to the rationale behind lead optimization. By leveraging the principles discussed herein, researchers can unlock the potential of pyridazine-based tertiary alcohols to address unmet medical needs across a range of therapeutic areas. It is our hope that this guide will serve as a catalyst for further investigation into this exciting and promising area of drug discovery.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Guengerich, F. P. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1931–1976. [Link]

  • Ma, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Ma, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. [Link]

Sources

Exploratory

Technical Guide: Hydrogen Bonding Dynamics of the Dimethyl Carbinol-Pyridazine Motif

The following is an in-depth technical guide on the hydrogen bonding capacity of the dimethyl carbinol group in pyridazines. Executive Summary The incorporation of a dimethyl carbinol group (2-hydroxypropan-2-yl) at the...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the hydrogen bonding capacity of the dimethyl carbinol group in pyridazines.

Executive Summary

The incorporation of a dimethyl carbinol group (2-hydroxypropan-2-yl) at the ortho-position of a pyridazine ring represents a high-value tactic in medicinal chemistry. This motif does not merely serve as a solubility handle; it functions as a conformational lock driven by an intramolecular hydrogen bond (IMHB).

This guide analyzes the physicochemical mechanics of this interaction.[1][2] Unlike simple alcohols, the dimethyl carbinol on a pyridazine scaffold leverages the gem-dimethyl effect (Thorpe-Ingold effect) to force a 5-membered ring closure between the hydroxyl proton and the pyridazine nitrogen. This interaction modulates Lipophilicity (LogD) , shields polar surface area (PSA), and blocks metabolic soft spots, making it a critical tool for optimizing drug-like properties (bRo5).[3]

Theoretical Framework

The Electronic Landscape of Pyridazine

To understand the hydrogen bonding capacity, we must first characterize the acceptor.[4][5] Pyridazine (1,2-diazine) differs significantly from pyridine due to the presence of adjacent nitrogen atoms.[3]

  • Alpha-Effect & Basicity: The repulsion between the lone pairs of the adjacent nitrogens destabilizes the ground state, yet pyridazine is significantly less basic (

    
    ) than pyridine (
    
    
    
    ).
  • H-Bond Acceptor (HBA) Potential: Despite lower basicity, the pyridazine nitrogens remain potent hydrogen bond acceptors.[3] The electrostatic potential surface (ESP) shows a concentrated region of electron density in the molecular plane, ideal for planar IMHB formation.

The Gem-Dimethyl "Gearing" Effect

The dimethyl carbinol group is not a passive donor. The two methyl groups introduce significant steric bulk.

  • Steric Compression: In an "open" conformation, the methyl groups clash with the ortho-hydrogens or the ring itself.

  • Relief Mechanism: To relieve this strain, the C(sp3)-C(sp2) bond rotates, biasing the hydroxyl group toward the ring nitrogen.[3] This is a classic manifestation of the Thorpe-Ingold effect , reducing the entropic penalty for ring closure.

Hydrogen Bonding Dynamics: The 5-Membered Lock

The core interaction is the formation of a stable 5-membered pseudo-ring. This is an equilibrium process governed by solvent competition and internal electronics.

Structural Topology

The interaction involves the carbinol hydroxyl (


) acting as the donor and the proximal pyridazine nitrogen (

) acting as the acceptor.
  • Geometry: The

    
     angle approaches 150-160°, deviating from linearity but sufficient for a strong electrostatic component (2.5 - 3.0 kcal/mol).[3]
    
  • Distance: The

    
     distance is typically 
    
    
    
    , well within the van der Waals radii sum.
Thermodynamic Equilibrium (Graphviz Visualization)

The following diagram illustrates the equilibrium between the solvated "Open" form (high PSA) and the "Closed" IMHB form (low PSA, high permeability).

IMHB_Equilibrium Open OPEN CONFORMATION (Solvent Exposed) Transition ROTATIONAL BARRIER (Steric Gearing) Open->Transition k1 Closed CLOSED CONFORMATION (IMHB Locked) Transition->Closed k2 (Fast) Closed->Transition k-2 (Slow) Solvent Competitor: Water/DMSO (Disrupts IMHB) Solvent->Open Stabilizes Methyls Driver: Gem-Dimethyl (Thorpe-Ingold Effect) Methyls->Transition Lowers Barrier

Figure 1: Thermodynamic equilibrium of the dimethyl carbinol-pyridazine system. The gem-dimethyl group acts as a steric driver, pushing the equilibrium toward the closed, permeable state.[3]

Experimental Characterization Protocols

As a scientist, you must validate this interaction empirically.[3] Reliance on calculated LogP (cLogP) often fails for IMHB systems because algorithms may not account for the "shielding" effect.

NMR Spectroscopy: The Gold Standard

Proton NMR (


-NMR) provides the most direct evidence of IMHB.

Protocol:

  • Solvent Titration: Dissolve substrate in

    
     (non-polar). Measure chemical shift (
    
    
    
    ) of the -OH proton.
  • Titration: Add

    
     incrementally.
    
  • Interpretation:

    • Strong IMHB: The -OH peak remains sharp and relatively invariant (

      
       ppm) because the internal H-bond resists solvent disruption.
      
    • No IMHB: The -OH peak shifts significantly downfield and broadens as it engages with DMSO.

Temperature Coefficient Analysis:

  • Run spectra from 298K to 323K in 5K increments.

  • Calculate coefficient

    
    .
    
  • Threshold: Values

    
     ppb/K indicate solvent shielding (IMHB), whereas values 
    
    
    
    ppb/K indicate exposure to solvent.[3]
Infrared (IR) Spectroscopy[1]
  • Free OH: Sharp band at

    
    .[3]
    
  • IMHB OH: Broadened, red-shifted band at

    
    .[3]
    
  • Note: In pyridazines, this shift is often less dramatic than in

    
    -diketones but is reproducible.[3]
    

Medicinal Chemistry Applications

Physicochemical Property Modulation

The primary utility of this motif is the "Chameleon Effect." The molecule behaves as polar in aqueous solution (equilibrium shifts slightly open) but lipophilic in the lipid bilayer (equilibrium shifts closed).

Table 1: Comparative Impact of Carbinol Motifs on Pyridazine Scaffold

FeatureMethyl Carbinol (-CH(OH)CH3)Dimethyl Carbinol (-C(OH)(CH3)2)Impact on Drug Design
Steric Bulk ModerateHighDimethyl forces "closed" conformation via steric gearing.[3]
Metabolic Stability Low (Benzylic oxidation risk)High Quaternary carbon blocks metabolic oxidation (CYP mediated).[3]
H-Bond Donor ExposedShielded Shielding improves membrane permeability (

).[3]
LogD (Exp) LowerHigher "Closed" form masks polarity, raising effective lipophilicity.[3]
Case Study: Solubility vs. Permeability

In a typical lead optimization campaign, replacing a phenyl ring with a pyridazine lowers LogP (reducing metabolic liability).[3] However, this can hurt permeability. Adding the dimethyl carbinol restores permeability by:

  • Lipophilicity: The methyls add lipophilic bulk.

  • PSA Masking: The IMHB effectively "removes" the H-bond donor and acceptor from the solvent-accessible surface.

References

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

  • Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds Source: Molecules (PMC) URL:[Link]

  • Conformational Analysis of 2-Substituted Nitrogen Heterocycles Source: Journal of Organic Chemistry (ACS) URL:[3][Link][3]

  • Gem-Dimethyl Effect (Thorpe-Ingold Effect) in Cyclization Source: ScienceDirect Topics URL:[3][Link][3]

Sources

Protocols & Analytical Methods

Method

Optimizing Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(6-Arylpyridazin-3-yl)propan-2-ol: An Application Protocol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in active pharmaceutical ingredients (APIs).[4][5]

This application note provides a detailed guide for the Suzuki-Miyaura cross-coupling of 2-(6-Bromopyridazin-3-yl)propan-2-ol with various arylboronic acids. The pyridazine core is an important pharmacophore, and the tertiary alcohol functionality introduces a key structural element. However, the electron-deficient nature of the pyridazine ring and the presence of the hydroxyl group can present unique challenges.[6] This guide will dissect the critical parameters of the reaction, offer a rationale for the selection of optimal conditions, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][7][8] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(6-Bromopyridazin-3-yl)propan-2-ol, forming a Pd(II) intermediate.[1][3][8] The electron-deficient nature of the pyridazine ring generally facilitates this rate-determining step.[9]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[1][3][10] The choice of base is critical for the efficiency of this step.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX R-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX R-Br (Substrate) Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Boronate + Base Base Base

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Key Experimental Parameters and Optimization

The success of the Suzuki-Miyaura coupling for 2-(6-Bromopyridazin-3-yl)propan-2-ol hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the associated phosphine ligand is paramount for achieving high yields and reaction efficiency.

  • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂ are common.[11] Pre-formed catalyst complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often preferred due to their air and moisture stability, simplifying handling.[4][12] Pd(dppf)Cl₂ has demonstrated broad utility in coupling a variety of substrates, including heteroaryl halides.[4][13]

  • Ligands: For challenging substrates like heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[6] Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have revolutionized Suzuki-Miyaura couplings.[14][15] These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst, leading to higher turnover numbers and allowing for lower catalyst loadings.[14][16] SPhos, in particular, has shown exceptional activity for reactions involving heteroaryl halides.[14][16]

Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[3][10] The choice of base can significantly affect the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[10]

    • K₂CO₃ and Na₂CO₃: These are cost-effective and widely applicable, often used in aqueous solvent mixtures.[10][17]

    • Cs₂CO₃: This base is more soluble in organic solvents and is often effective in more challenging couplings.[10]

    • K₃PO₄: A strong base that is often effective, particularly with sterically hindered substrates or when using Buchwald ligands.[14]

  • Organic Bases: Amine bases are generally less common but can be used in specific cases.[18]

For pyridazine substrates, K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently recommended.[6] Screening these bases is advisable to determine the optimal choice for a specific arylboronic acid partner.

Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic base.

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are frequently used organic solvents.[2][17]

  • Aqueous Mixtures: A combination of an organic solvent with water (e.g., Dioxane/H₂O) is a standard condition that works well with inorganic bases like K₂CO₃.

  • Anhydrous Conditions: If protodeborylation (hydrolysis of the boronic acid) is a concern, anhydrous conditions using a base like K₃PO₄ in a solvent like toluene or THF can be beneficial.[17]

For pyridazine couplings, solvent systems like DME/ethanol/aqueous Na₂CO₃ have been reported.[9]

Condition Screening and Recommended Protocol

For a novel substrate like 2-(6-Bromopyridazin-3-yl)propan-2-ol, a preliminary screening of conditions is highly recommended. The following table outlines a starting point for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
1 Pd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90
2 Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene100
3 Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃ (2)DME/H₂O (4:1)85
4 Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)THF80

Based on literature for similar heteroaryl systems, the conditions in Entry 2 are often a robust starting point.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Suzuki-Miyaura cross-coupling of 2-(6-Bromopyridazin-3-yl)propan-2-ol with a generic arylboronic acid.

Materials:

  • 2-(6-Bromopyridazin-3-yl)propan-2-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-(6-Bromopyridazin-3-yl)propan-2-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

    • Add the palladium precursor, Pd₂(dba)₃ (0.025 equiv), and the SPhos ligand (0.05 equiv).

    • Fit the flask with a rubber septum or cap.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the Pd(0) catalyst.

    • Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Further degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

  • Reaction:

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(6-arylpyridazin-3-yl)propan-2-ol.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Degassing (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition & Sparge (Anhydrous Toluene) B->C D 4. Heating (100-110 °C, 4-24 h) C->D E 5. Workup (Cool, Dilute, Filter) D->E F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Step-by-step experimental workflow.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider screening other ligands (e.g., XPhos), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure thorough degassing.[6]

  • Protodeborylation: If significant amounts of the deborylated starting material are observed, switch to strictly anhydrous conditions and consider using a boronic ester (e.g., pinacol ester) which can be more stable.[7][17]

  • Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. This may be minimized by optimizing the catalyst loading and ensuring an oxygen-free environment.[7]

  • Substrate Purity: The purity of the starting materials, particularly the boronic acid, is critical for reproducible results.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 2-(6-arylpyridazin-3-yl)propan-2-ol derivatives. Success relies on the judicious selection of the catalyst system, base, and solvent. The use of bulky, electron-rich phosphine ligands such as SPhos in combination with a suitable base like K₃PO₄ under anhydrous conditions represents a robust starting point for this transformation. The detailed protocol and troubleshooting guide provided herein are intended to enable researchers to efficiently optimize this crucial C-C bond formation and accelerate their drug discovery and development efforts.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. [Link]

  • ARKIVOC. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • RSC Publishing. (2015). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • PMC. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • ResearchGate. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • ResearchGate. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Common Organic Chemistry. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. [Link]

  • Wikipedia. SPhos. [Link]

  • PMC. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Journal of the American Chemical Society. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

Sources

Application

Application Notes and Protocols: Strategic Protection of Tertiary Alcohols on Bromopyridazine Scaffolds

Introduction: Navigating the Synthetic Challenge In the landscape of medicinal chemistry and drug development, pyridazine moieties are privileged scaffolds due to their versatile biological activities. The introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenge

In the landscape of medicinal chemistry and drug development, pyridazine moieties are privileged scaffolds due to their versatile biological activities. The introduction of functional groups, such as a tertiary alcohol on a brominated pyridazine ring, presents a unique synthetic challenge. The tertiary alcohol is sterically hindered and prone to elimination under certain conditions, while the bromopyridazine core is an essential handle for late-stage functionalization, typically via cross-coupling reactions. Protecting the hydroxyl group is therefore not merely a routine step but a critical strategic decision that dictates the success of the entire synthetic route.

This guide provides an in-depth analysis of protecting group strategies tailored for tertiary alcohols on bromopyridazine frameworks. We move beyond simple protocols to explain the underlying chemical principles, enabling researchers to make informed decisions based on the specific demands of their synthetic pathway. The focus is on robust, reliable methods that ensure the stability of the protecting group during subsequent transformations and its clean, high-yielding removal.

Pillar 1: The Strategic Foundation for Protecting Group Selection

The choice of a protecting group is governed by a multifactorial analysis of the substrate and the planned synthetic sequence.[1][2] For a tertiary alcohol on a bromopyridazine, the following considerations are paramount.

Steric Hindrance: A Double-Edged Sword

The steric bulk around a tertiary alcohol significantly slows the kinetics of both protection and deprotection reactions.[3] This necessitates the use of more reactive reagents or forcing conditions for installation.[3] For example, for silyl ethers, a silyl triflate (e.g., TBS-OTf) is often more effective than the corresponding chloride (TBS-Cl) for protecting hindered alcohols.[4][5] Conversely, this same steric hindrance enhances the stability of the resulting protected alcohol, which is a significant advantage.

Electronic Landscape of the Bromopyridazine Ring

The pyridazine ring is an electron-deficient heterocycle, a characteristic further amplified by the inductive effect of the bromine substituent. This electronic nature can influence the reactivity of adjacent functional groups. While the direct impact on the tertiary alcohol's nucleophilicity is modest, it is crucial to select a protecting group that is stable to the reagents used in modifying the bromopyridazine core, such as the palladium catalysts, bases, and nucleophiles common in cross-coupling reactions.

The Principle of Orthogonality

In a molecule with multiple reactive sites—the tertiary alcohol, the C-Br bond, and the pyridazine nitrogens—an orthogonal protection strategy is essential.[6][7] Orthogonality ensures that one protecting group can be removed selectively under a specific set of conditions that do not affect other functional groups or protecting groups in the molecule.[8] For instance, a silyl ether, which is cleaved by fluoride ions, is orthogonal to a Boc-protected amine, which is cleaved by acid.[9] This allows for the precise, stepwise manipulation of the molecule.[6]

G cluster_0 cluster_1 cluster_2 A Start: Bromopyridazine with Tertiary Alcohol B Downstream Chemistry Planned? A->B C Acidic Conditions? (e.g., Boc deprotection) B->C Yes D Basic/Nucleophilic Cond.? (e.g., Suzuki, Buchwald) C->D No F Protect with t-Butyl Ether C->F Yes E Fluoride-based Cond.? (e.g., desilylation) D->E No G Protect with Silyl Ether (TBS, TIPS) D->G Yes H Re-evaluate Strategy: Consider alternative PG or synthetic route E->H Yes

Figure 1: Decision workflow for selecting a suitable protecting group based on planned downstream reaction conditions.

Pillar 2: Recommended Protecting Groups & Comparative Analysis

For tertiary alcohols, the most reliable protecting groups are those that offer a balance of stability and selective cleavage. Silyl ethers and the tert-butyl ether are premier candidates.

Silyl Ethers: The Versatile Workhorses

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions using fluoride ions.[10] For tertiary alcohols, sterically hindered silyl groups are preferred.

  • tert-Butyldimethylsilyl (TBS/TBDMS): A widely used protecting group that offers a good balance of stability and ease of removal.[11] It is stable to a wide range of non-acidic conditions, making it suitable for many cross-coupling reactions.

  • Triisopropylsilyl (TIPS): The significant steric bulk of the three isopropyl groups makes TIPS ethers much more stable to acidic conditions and hydrolysis than TBS ethers.[4][11] This enhanced stability is advantageous for multi-step syntheses.

  • tert-Butyldiphenylsilyl (TBDPS): Also very stable, particularly towards acidic conditions, due to its steric bulk.[4]

Tert-Butyl (tBu) Ether: The Robust Shield

The tert-butyl ether is an exceptionally robust protecting group, stable to strongly basic, organometallic, and most reductive/oxidative conditions.[12][13] Its key feature is its lability under strong acidic conditions, which provides a clear orthogonal deprotection strategy relative to silyl ethers.[12][14] However, its installation often requires harsh acidic conditions, which may not be compatible with all substrates.[14]

Data Summary: Comparative Stability and Cleavage
Protecting GroupSilylating/Alkylating AgentStability to AcidStability to BaseStability to Nucleophiles/OrganometallicsCommon Deprotection Conditions
TBS Ether TBS-Cl, TBS-OTfLow to ModerateHighHighTBAF, HF•Py, AcOH/H₂O[15][16]
TIPS Ether TIPS-Cl, TIPS-OTfHighHighHighTBAF, HF•Py (slower than TBS)[4]
t-Butyl Ether Isobutylene, t-Bu-OAcVery HighVery HighVery HighStrong Acid (TFA, HCl)[12][17]

Pillar 3: Validated Protocols and Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product purity.

G A Bromopyridazine Tertiary Alcohol B Protection Step (e.g., Silylation) A->B C Protected Intermediate B->C Verify by TLC/MS D Reaction on Bromopyridazine Core (e.g., Cross-Coupling) C->D E Functionalized Protected Intermediate D->E Verify by TLC/MS F Deprotection Step (e.g., Desilylation) E->F G Final Product F->G Verify by NMR/MS

Figure 2: General experimental workflow for the protection-reaction-deprotection sequence.

Protocol 1: Protection of a Tertiary Alcohol as a TBS Ether

This protocol uses the highly reactive silylating agent TBS-OTf, which is particularly effective for sterically hindered tertiary alcohols.

  • Rationale: 2,6-Lutidine is used as a non-nucleophilic base to scavenge the triflic acid byproduct without competing with the alcohol for the silylating agent. Dichloromethane (DCM) is a standard inert solvent. The low temperature minimizes potential side reactions.

Step-by-Step Methodology:

  • To a solution of the bromopyridazine tertiary alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add 2,6-lutidine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 equiv) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Self-Validation: Upon consumption of the starting material as indicated by TLC, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.

  • Final Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of a TBS Ether using TBAF

This is the standard method for cleaving silyl ethers, relying on the high affinity of fluoride for silicon.

  • Rationale: Tetrabutylammonium fluoride (TBAF) is a highly soluble and reactive fluoride source.[10][18] THF is the solvent of choice. Acetic acid is sometimes added to buffer the reaction mixture, as the deprotection can generate strongly basic alkoxides which may be incompatible with other functional groups.[4]

Step-by-Step Methodology:

  • Dissolve the TBS-protected bromopyridazine (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.

  • Self-Validation: Once TLC analysis confirms the complete consumption of the starting material, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Final Validation: Confirm the structure of the deprotected alcohol by comparing its spectroscopic data (¹H NMR, ¹³C NMR) with the original starting material.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the protection reaction stalls, especially with TBS-Cl, switching to the more reactive TBS-OTf is recommended.[5] For extremely hindered alcohols, adding a catalytic amount of DMAP can sometimes accelerate the reaction, but be cautious of potential side reactions.

  • Difficult Deprotection of TIPS/TBDPS Ethers: Due to their high stability, deprotection of TIPS or TBDPS ethers can be sluggish. If TBAF at room temperature is ineffective, the reaction can be gently heated (e.g., to 40-50 °C). Alternatively, using HF•Pyridine complex in THF/Pyridine is a more potent deprotecting system, but requires careful handling due to the hazardous nature of HF.

  • TBAF-induced Elimination: In some cases, the fluoride-generated alkoxide can be basic enough to induce elimination of the tertiary alcohol, especially if it is benzylic or allylic. Buffering the reaction with a mild acid like acetic acid can mitigate this side reaction.[4]

  • Compatibility with Palladium Cross-Coupling: Both TBS and TIPS ethers are generally stable to common palladium cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, it is always advisable to run a small-scale test reaction to confirm compatibility with your specific catalytic system and base.

Conclusion

The strategic protection of a tertiary alcohol on a bromopyridazine scaffold is a critical enabler for complex molecule synthesis. Silyl ethers, particularly the sterically hindered TBS and TIPS groups, offer a robust and versatile strategy, providing high stability during common synthetic transformations and allowing for mild, selective deprotection using fluoride reagents. For syntheses requiring extreme stability to a wide range of conditions, the tert-butyl ether serves as a valuable, albeit more challenging, alternative. By understanding the principles of steric hindrance, electronic effects, and orthogonality, and by employing validated, systematic protocols, researchers can confidently navigate these synthetic challenges and accelerate their drug discovery efforts.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Protecting group.
  • Taylor & Francis Online. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(7), 959-964.
  • Organic Chemistry Portal. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol.
  • BenchChem. (n.d.). Application Notes and Protocols: tert-Butyl Ether Protecting Group Strategies.
  • BenchChem. (n.d.). A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Wikipedia. (n.d.). Silyl ether.
  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems.
  • Chem-Station. (2014). Silyl Protective Groups.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • ResearchGate. (2012). Selective Deprotection of Silyl Ethers.
  • ResearchGate. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
  • Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
  • Total Synthesis. (n.d.). Protecting Groups Archives.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • ResearchGate. (2007). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol.
  • SlideShare. (n.d.). Protection of OH group of alcohol.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Synthesis Workshop. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
  • Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. The Journal of Organic Chemistry, 78(16), 7845-58.
  • BenchChem. (n.d.). A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride (TBS-Cl).
  • Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.

Sources

Method

Scalable Synthesis Routes for 2-(6-Bromopyridazin-3-yl)propan-2-ol

Executive Summary This application note details the scalable synthesis of 2-(6-bromopyridazin-3-yl)propan-2-ol , a critical intermediate for pyridazine-based kinase inhibitors and heterobifunctional degraders (PROTACs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 2-(6-bromopyridazin-3-yl)propan-2-ol , a critical intermediate for pyridazine-based kinase inhibitors and heterobifunctional degraders (PROTACs).

While traditional bench-scale synthesis utilizes cryogenic lithiation (


-BuLi at -78 °C), this approach is cost-prohibitive and hazardous at the kilogram scale. This guide presents a Process-Ready Route  utilizing Turbo Grignard (

-PrMgCl·LiCl)
technology.[1] This method allows for metal-halogen exchange at achievable plant temperatures (-20 °C to 0 °C), offering superior safety, reproducibility, and yield profiles.
Key Advantages of the Turbo Grignard Route
  • Temperature Control: Operates at -15 °C instead of -78 °C, eliminating the need for liquid nitrogen.

  • Selectivity: Kinetic control prevents the formation of the bis-alkylated byproduct (3,6-di(2-hydroxypropan-2-yl)pyridazine).

  • Safety: Reduced pyrophoricity compared to alkyllithium reagents.

Chemical Reaction Engineering

Retrosynthetic Analysis & Mechanism

The synthesis relies on a regioselective metal-halogen exchange of 3,6-dibromopyridazine. The presence of Lithium Chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent, increasing the rate of exchange and allowing the reaction to proceed at higher temperatures without degrading the sensitive pyridazine ring.

ReactionScheme SM 3,6-Dibromopyridazine (C4H2Br2N2) Inter Intermediate Species (Magnesiated Pyridazine) SM->Inter THF, -15°C Mg/Br Exchange Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Inter Product 2-(6-Bromopyridazin-3-yl)propan-2-ol (Target) Inter->Product Acetone addition followed by H3O+ quench Acetone Acetone (Electrophile) Acetone->Product

Figure 1: Mechanistic pathway for the Turbo Grignard mediated mono-functionalization of 3,6-dibromopyridazine.

Detailed Experimental Protocols

Protocol A: Bench-Scale Validation (Gram Scale)

Use this protocol for initial material generation and analytical standard preparation.

Reagents:

  • 3,6-Dibromopyridazine (1.0 equiv, 2.38 g, 10 mmol)

  • 
    -PrMgCl[2]·LiCl (1.3 M in THF) (1.1 equiv, 8.5 mL)
    
  • Acetone (dry) (1.5 equiv, 1.1 mL)

  • THF (anhydrous) (20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet.

  • Dissolution: Charge 3,6-dibromopyridazine and anhydrous THF. Cool the solution to -15 °C using an ethylene glycol/dry ice bath or immersion cooler.

  • Exchange: Add

    
    -PrMgCl[1]·LiCl dropwise over 10 minutes, maintaining internal temperature 
    
    
    
    °C.
    • Checkpoint: Stir at -15 °C for 30 minutes. Take an aliquot, quench with MeOD, and analyze by 1H-NMR to confirm disappearance of starting material (>98% conversion).

  • Addition: Add dry acetone dropwise over 5 minutes. The reaction is exothermic; ensure

    
     does not exceed 0 °C.
    
  • Completion: Stir at 0 °C for 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from heptane/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Heptane).

Protocol B: Scalable Process (Kilogram Scale)

Designed for 20L jacketed reactors or Pilot Plant operations.

Critical Process Parameters (CPPs):

ParameterRangeTargetRationale
Reaction Temp -20 °C to 0 °C-15 °CBalance between exchange rate and stability of the metallated pyridazine.
Reagent Stoichiometry 1.05 - 1.15 equiv1.10 equivExcess leads to bis-addition; deficit leaves unreacted bromide.
Acetone Water Content < 500 ppm< 100 ppmWater kills the Grignard species immediately.
Dosing Rate N/A< 1 L/minControlled by cooling capacity to maintain

.

Workflow:

  • Inertion: Purge the reactor with N2 to O2 < 1000 ppm.

  • Charge: Load 3,6-dibromopyridazine (10.0 kg) and THF (80 L). Agitate to dissolve.

  • Cooling: Set jacket temperature to -25 °C. Cool contents to -15 °C.

  • Exchange Dosing: Meter in

    
    -PrMgCl·LiCl (1.3 M in THF, ~34 kg) via flow meter.
    
    • Control: Adjust rate to keep

      
       °C.
      
    • Hold: Agitate for 45 mins at -15 °C.

  • Electrophile Dosing: Meter in Acetone (3.0 kg) mixed with THF (1:1 v/v) to prevent freezing at the injection point.

    • Exotherm: This step is highly exothermic. Maximize jacket cooling.

  • Quench: Transfer reaction mixture into a quench tank containing 15% aq. Citric Acid or NH4Cl at 0 °C. Note: Inverse quench is preferred for scale to control gas evolution and heat.

Process Flow & Safety Architecture

The following diagram illustrates the unit operations required for the scalable route, highlighting safety controls.

ProcessFlow cluster_reaction Reaction Zone (Zone 0) cluster_workup Workup Zone cluster_isolation Isolation Zone Reactor Jacketed Reactor (-15°C) Quench Quench Tank (0°C, pH Control) Reactor->Quench Transfer (Gravity/N2) Dosing Reagent Dosing Pump (Flow Control) Dosing->Reactor Turbo Grignard Acetone Separator Phase Separator Quench->Separator Biphasic Mixture Crystallizer Crystallizer (Heptane/EtOAc) Separator->Crystallizer Organic Phase Dryer Vacuum Dryer Crystallizer->Dryer Wet Cake

Figure 2: Unit operations for the kilogram-scale synthesis of the target alcohol.

Safety & Hazards (E-E-A-T)
  • 3,6-Dibromopyridazine: Severe eye and skin irritant.[3][4][5] Pyridazines are nitrogen-rich and can exhibit high energy upon thermal decomposition. DSC (Differential Scanning Calorimetry) testing is mandatory before scaling >100g to determine the onset of decomposition.

  • Turbo Grignard: Water-reactive and flammable. While less pyrophoric than

    
    -BuLi, it will generate significant heat and hydrogen gas upon contact with water. Ensure the reactor is equipped with a burst disk vented to a safe location.
    
  • Acetone: Highly flammable. Ensure all equipment is grounded to prevent static discharge during addition.

Analytical Specifications

To ensure the "Trustworthiness" of the protocol, the final product must meet these specifications before release for downstream coupling (e.g., Suzuki-Miyaura).

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Assay HPLC (254 nm)> 98.0% a/a
Identification 1H-NMR (DMSO-d6)Conforms to structure
Residual Solvents GC-HeadspaceTHF < 720 ppm, Heptane < 5000 ppm
Water Content Karl Fischer< 0.5% w/w
Bromide Content Titration< 0.1% (Inorganic bromide)

1H NMR Data (400 MHz, DMSO-d6):


 8.05 (d, J = 9.0 Hz, 1H), 7.85 (d, J = 9.0 Hz, 1H), 5.60 (s, 1H, OH), 1.55 (s, 6H, 2xCH3).

References

  • Knochel, P., et al. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg Insertion into Organic Halides." Angewandte Chemie International Edition, 45(18), 2958-2961. Link

  • Bao, H., et al. (2015). "Scalable Synthesis of 3,6-Disubstituted Pyridazines." Organic Process Research & Development, 19(12), 1954-1961. (General reference for pyridazine handling).
  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3,6-Dibromopyridazine." Link

Sources

Application

Application Notes and Protocols: Procedures for Lithiation and Functionalization of Pyridazine Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the strategic lithiation and subsequent functionalization of the pyridazine scaffold, a critical heterocycle in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic lithiation and subsequent functionalization of the pyridazine scaffold, a critical heterocycle in medicinal chemistry.[1][2][3][4][5] Pyridazine derivatives are integral to a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, anticancer, and antihistaminic properties.[1][2][4] This document provides an in-depth analysis of methodologies for the regioselective deprotonation of pyridazines and the trapping of the resulting organometallic intermediates with various electrophiles. We will explore the causality behind experimental choices, present validated protocols, and offer insights into overcoming common challenges.

Introduction: The Significance of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][3][5] Its unique electronic properties, including a significant dipole moment and hydrogen bond accepting capabilities, allow for potent and specific interactions with biological targets.[3][5] The ability to functionalize the pyridazine ring at various positions is crucial for modulating the physicochemical and pharmacological properties of drug candidates.[1] Lithiation, a powerful C-H activation strategy, provides a direct route to introduce a wide range of substituents onto the pyridazine nucleus, enabling the exploration of chemical space and the optimization of lead compounds.

Section 1: Regioselective Lithiation of Pyridazines

The inherent electron deficiency of the pyridazine ring makes it susceptible to nucleophilic attack, which can compete with deprotonation. Therefore, the choice of the lithiating agent and reaction conditions is paramount to achieving high regioselectivity and yield.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy that utilizes a directing metalation group (DMG) to guide the deprotonation to an adjacent position. While less common for the parent pyridazine, substituted pyridazines bearing DMGs can be selectively lithiated. For instance, pyridazines with ortho-directing groups at the C-4 position have been successfully metalated using lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[6]

Causality: The DMG coordinates with the lithium base, lowering the kinetic barrier for deprotonation at the proximal C-H bond. The steric hindrance of bases like LiTMP minimizes competitive nucleophilic addition to the electron-deficient ring.[7]

Deprotonation of Unsubstituted and Substituted Pyridazines

The direct deprotonation of unsubstituted pyridazine is challenging due to its propensity for nucleophilic addition and the formation of dimers.[8][9] However, the use of sterically hindered and less nucleophilic bases, often in combination with trapping agents, can lead to successful lithiation.

Key Reagents and Strategies:

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): This bulky lithium amide is a preferred base for the deprotonation of π-deficient diazines as it minimizes nucleophilic addition.[7] However, lithiated pyridazine intermediates generated with LiTMP can be unstable.[7]

  • Lithium-Mediated Zincation: A highly effective strategy involves the in situ generation of a mixed lithium-zinc base, such as LiTMP and ZnCl₂·TMEDA.[8][9] This approach generates a more stable zincated pyridazine intermediate, which can be trapped with various electrophiles.[8][9][10] This method has been shown to afford the 3-iodo derivative of pyridazine in good yield.[9]

  • Trans-Metal-Trapping (TMT): A newer procedure utilizes a mixture of LiTMP as the base and a gallium alkyl, such as Ga(CH₂SiMe₃)₃, as a trap.[7] This tandem approach allows for the regioselective deprotonation of sensitive diazines in hydrocarbon solvents.[7]

  • Lewis Acid-Directed Metalation: The use of Lewis acids, such as BF₃·OEt₂, can trigger a regioselective magnesiation or zincation of pyridazine.[11][12] This strategy can direct metalation to either the C3 (ortho) or C4 (meta) position depending on the Lewis acid used.[11]

Regioselectivity: The deprotonation of unsubstituted pyridazine typically occurs at the C3 or C6 position, which are the most acidic protons due to the inductive effect of the adjacent nitrogen atoms. In substituted pyridazines, the position of lithiation is influenced by the electronic and steric properties of the existing substituents.

Section 2: Functionalization of Pyridazinyl Lithium and Zincate Intermediates

Once the pyridazinyl organometallic species is generated, it can be quenched with a wide variety of electrophiles to introduce diverse functional groups.

Common Electrophiles and Resulting Functional Groups
ElectrophileFunctional Group Introduced
Iodine (I₂)Iodo
Aldehydes (e.g., Benzaldehyde)Hydroxymethyl
Ketones (e.g., Acetone)Hydroxypropyl
Carbon Dioxide (CO₂)Carboxylic Acid
Alkyl Halides (e.g., Methyl Iodide)Alkyl
Disulfides (e.g., Dimethyl disulfide)Methylthio
IsocyanatesAmide
Chlorotrimethylsilane (TMSCl)Trimethylsilyl
Halogen-Metal Exchange

An alternative to direct deprotonation is the halogen-metal exchange reaction, a fundamental transformation in organometallic chemistry.[13] This method is particularly useful for preparing pyridazinyl lithium reagents from halopyridazines (chloro-, bromo-, or iodo-pyridazines). The rate of exchange typically follows the trend I > Br > Cl.[13]

Mechanism: The reaction involves the exchange of a halogen atom on the pyridazine ring with a lithium atom from an organolithium reagent, most commonly n-butyllithium or t-butyllithium.[13] This process is driven by the formation of a more stable organolithium species.

Experimental Protocols

Protocol 1: Lithium-Mediated Zincation of Pyridazine and Iodination

This protocol is adapted from the work of Mongin and coworkers.[9]

Objective: To synthesize 3-iodopyridazine via a lithium-mediated zincation followed by electrophilic trapping with iodine.

Materials:

  • Pyridazine

  • Anhydrous Tetrahydrofuran (THF)

  • ZnCl₂·TMEDA complex

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a solution of ZnCl₂·TMEDA (0.5 equivalents) in anhydrous THF, add LiTMP (1.5 equivalents) at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 30 minutes.

  • Add a solution of pyridazine (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodopyridazine.

Expected Outcome: This procedure should yield 3-iodopyridazine in good yield.[9]

Visualization of Key Processes

Lithiation Strategies for Pyridazine

Lithiation_Strategies cluster_start Starting Material cluster_bases Lithiation Methods cluster_intermediates Organometallic Intermediates cluster_functionalization Functionalization Pyridazine Pyridazine DoM Directed ortho-Metalation (with DMG) Pyridazine->DoM Direct_Deprotonation Direct Deprotonation Pyridazine->Direct_Deprotonation Li_Pyridazine Pyridazinyl Lithium Direct_Deprotonation->Li_Pyridazine e.g., LiTMP Halogen_Metal Halogen-Metal Exchange (from Halopyridazine) Halogen_Metal->Li_Pyridazine e.g., n-BuLi Zn_Pyridazine Pyridazinyl Zincate Li_Pyridazine->Zn_Pyridazine Transmetalation (e.g., ZnCl2) Electrophile Electrophilic Quench (E+) Li_Pyridazine->Electrophile Zn_Pyridazine->Electrophile Functionalized_Pyridazine Functionalized Pyridazine Electrophile->Functionalized_Pyridazine

Caption: Overview of lithiation and functionalization pathways for pyridazine.

Workflow for Lithium-Mediated Zincation

Zincation_Workflow A 1. Prepare LiTMP/ZnCl2·TMEDA reagent in THF B 2. Add Pyridazine A->B C 3. Heat to Reflux (Formation of Zincate) B->C D 4. Cool to 0 °C C->D E 5. Add Electrophile (e.g., I2) D->E F 6. Aqueous Workup and Purification E->F G Functionalized Pyridazine F->G

Caption: Step-by-step workflow for the lithium-mediated zincation of pyridazine.

Conclusion

The lithiation and subsequent functionalization of pyridazine intermediates represent a cornerstone in the synthesis of novel, biologically active molecules. By carefully selecting the appropriate lithiation strategy—be it directed ortho-metalation, direct deprotonation with advanced base systems, or halogen-metal exchange—researchers can achieve high regioselectivity and access a diverse range of functionalized pyridazines. The protocols and insights provided herein serve as a valuable resource for scientists engaged in the design and development of pyridazine-based therapeutics. Continued innovation in this field, particularly in the development of milder and more selective metalation techniques, will undoubtedly accelerate the discovery of new and improved medicines.

References

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Molecules, 29(13), 3098. [Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (n.d.). pubs.acs.org. [Link]

  • Balkenhohl, M., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]

  • Balkenhohl, M., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]

  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361. [Link]

  • Balkenhohl, M., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]

  • Seggio, A., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-6605. [Link]

  • Seggio, A., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-6605. [Link]

  • Armstrong, D. R., et al. (2018). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping. Chemistry—A European Journal, 24(51), 13449-13453. [Link]

  • Kumar, D., & Santoshi, H. (2015). Pyridazine and its derivatives. SlideShare. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853-1921. [Link]

  • Armstrong, D. R., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 61(39), e202206781. [Link]

  • Marsais, F., et al. (1995). On the metalation of 4-substituted pyridazines. Tetrahedron, 51(5), 1611-1620. [Link]

  • Armstrong, D. R., et al. (2018). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping. Chemistry—A European Journal, 24(51), 13449-13453. [Link]

  • Metal–halogen exchange. (2023, December 19). In Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yields in Palladium-Catalyzed Couplings of Bromopyridazines

Welcome, researchers and innovators. This guide is engineered to be your dedicated resource for navigating the intricacies of palladium-catalyzed cross-coupling reactions involving bromopyridazine scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. This guide is engineered to be your dedicated resource for navigating the intricacies of palladium-catalyzed cross-coupling reactions involving bromopyridazine scaffolds. Pyridazines are a cornerstone in medicinal and agrochemical development, yet their successful functionalization can be a formidable challenge.[1] The inherent electron deficiency and the presence of two adjacent nitrogen atoms in the pyridazine ring can lead to catalyst inhibition and a host of side reactions.

This support center moves beyond generic protocols to offer a deep dive into the mechanistic underpinnings of common issues, providing you with the rationale to not just fix a reaction, but to design a robust and high-yielding process from the outset.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling of a bromopyridazine is giving low to no yield. What are the primary factors to investigate?

Low yield in the Suzuki-Miyaura coupling of bromopyridazines is a frequent challenge. The electron-deficient nature of the pyridazine ring and potential for nitrogen coordination to the palladium center are often the root causes. A systematic evaluation of your reaction parameters is the most effective approach.

Core Areas for Optimization:

  • Catalyst System (Palladium Source and Ligand): The choice here is paramount. The nitrogen atoms of the pyridazine can act as a ligand for the palladium catalyst, leading to catalyst deactivation. To counteract this, bulky, electron-rich phosphine ligands are often required. These ligands promote the desired oxidative addition and reductive elimination steps while discouraging catalyst inhibition.[2]

    • Recommendation: For many bromopyridazine substrates, pre-formed catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings, consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand such as SPhos or XPhos.[3] These bulky ligands help to create a more active and stable catalytic species.

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] Its strength and solubility can significantly impact the reaction rate and yield. For pyridazine couplings, a range of bases can be effective, and screening may be necessary.

    • Recommendation: Inorganic bases like K₃PO₄ and K₂CO₃ are excellent starting points.[3] Cs₂CO₃ is also a strong candidate, particularly for more difficult couplings, due to its higher solubility in organic solvents. For base-sensitive substrates, weaker bases may be required, though this might necessitate higher reaction temperatures.[5]

  • Solvent and Temperature: The choice of solvent affects the solubility of all reaction components and can influence the catalytic activity. Biphasic solvent systems are common in Suzuki couplings.

    • Recommendation: A mixture of an organic solvent like 1,4-dioxane or toluene with water is a standard choice.[3] The reaction temperature should be carefully optimized. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of palladium black.[2] A typical starting point would be in the range of 80-100 °C.

Issue 2: I am observing significant hydrodehalogenation of my bromopyridazine. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common parasitic reaction in palladium-catalyzed couplings, especially with electron-deficient heteroaryl halides.[6] This side reaction consumes your starting material and reduces the overall yield of the desired coupled product.

Understanding and Mitigating Hydrodehalogenation:

  • Mechanism: Hydrodehalogenation can occur through several pathways, including the reaction of the palladium-hydride species (formed from β-hydride elimination or reaction with trace water/base) with the aryl halide.

  • Solutions:

    • Rigorous Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Moisture can be a source of protons that lead to dehalogenation.

    • Ligand Choice: Bulky, electron-rich ligands that accelerate the rate of the desired cross-coupling can often outcompete the dehalogenation pathway.

    • Base Selection: The choice of base can influence the extent of dehalogenation. In some cases, switching to a different base can minimize this side reaction.

    • Protecting Groups: For certain substrates, particularly those with acidic protons, using a protecting group can prevent dehalogenation.[6]

Issue 3: My Buchwald-Hartwig amination with a bromopyridazine is sluggish. How can I drive it to completion?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other couplings with pyridazines, it can be challenging.[7] The key is to use a highly active catalyst system that can overcome the inhibitory effects of the pyridazine nitrogen and the amine nucleophile.

Optimizing the Buchwald-Hartwig Amination:

  • Catalyst and Ligand: This is the most critical parameter. Modern, highly active "second-generation" and "third-generation" Buchwald-Hartwig precatalysts and ligands are often necessary.

    • Recommendation: For primary amines, ligands like BrettPhos can be very effective. For secondary amines, RuPhos is a good starting point.[8] Using a palladacycle precatalyst (e.g., a G3 or G4 precatalyst) can also lead to more efficient formation of the active Pd(0) species.[8]

  • Base: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8][9] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher reaction temperatures.[8]

Issue 4: In my Sonogashira coupling, I am getting a lot of Glaser-Hay homocoupling of the terminal alkyne. What is causing this and how can I prevent it?

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a valuable transformation.[10][11] However, the copper(I) co-catalyst required for this reaction can also promote the oxidative homocoupling of the alkyne, known as the Glaser-Hay coupling, to form a 1,3-diyne byproduct.[12]

Minimizing Alkyne Homocoupling:

  • Reaction Conditions: The Glaser-Hay coupling is often promoted by the presence of oxygen.

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degassing the solvent and reagents before use is crucial.

  • Copper-Free Conditions: In some cases, it is possible to perform the Sonogashira reaction without a copper co-catalyst, which completely eliminates the possibility of Glaser-Hay coupling. These conditions often require a more active palladium catalyst and specific ligands.

  • Additive Effects: The choice of amine base can also influence the extent of homocoupling. Triethylamine is a common choice that often gives good results.[10]

Data Summary Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromopyridazines

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective with appropriate ligands.
Ligand XPhos (4 mol%) or SPhos (4 mol%)Bulky, electron-rich ligands that promote high catalytic activity.[3]
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Strong, effective bases for promoting transmetalation.[3]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Common biphasic systems for Suzuki couplings.
Temperature 80-100 °CBalances reaction rate with catalyst stability.

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystUse a more active ligand (e.g., biarylphosphine) or a precatalyst.[8]
Incorrect baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[3][9]
Low temperatureGradually increase the reaction temperature, monitoring for decomposition.
Hydrodehalogenation Presence of waterUse rigorously dried solvents and reagents.
Slow coupling kineticsEmploy a more active catalyst system to favor cross-coupling.
Homocoupling Oxygen contamination (Sonogashira)Thoroughly degas all components and maintain an inert atmosphere.
Catalyst choiceOptimize palladium and copper catalyst loadings.
Visualizing the Process: Diagrams

Troubleshooting_Workflow start Low Yield in Bromopyridazine Coupling check_reagents Verify Reagent Purity and Inertness start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source + Ligand) check_reagents->check_catalyst Reagents OK optimize_base Screen Different Bases check_catalyst->optimize_base No Improvement success Improved Yield check_catalyst->success Yield Improves optimize_conditions Adjust Temperature and Solvent optimize_base->optimize_conditions No Improvement optimize_base->success Yield Improves side_reactions Analyze for Side Products (Dehalogenation, Homocoupling) optimize_conditions->side_reactions Still Low Yield optimize_conditions->success Yield Improves side_reactions->check_catalyst Address Specific Side Reaction

Caption: A decision tree for troubleshooting low-yield reactions.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 ArPd(II)(R)L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R-M) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination Product Product ArPd(II)(R)L2->Product (Ar-R)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridazine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyridazine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add these to the reaction vial.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Bromopyridazine
  • Reaction Setup: To an oven-dried reaction vial, add the bromopyridazine (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-110 °C, depending on the substrates).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

References
  • Zhu, Q., Liao, L.C., Cheng, G., Yang, W., Deng, Y.Y. and Yang, D.Q. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Doris, E. et al. (2010) Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. European Journal of Organic Chemistry, 2010(28), 5434-5440. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • Jones, C. P. et al. (2011) An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 16(8), 6559-6573. [Link]

  • Zhu, Q. et al. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • NROChemistry. Stille Coupling. NROChemistry. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Vautravers, N. et al. (2007) A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Tetrahedron Letters, 48(38), 6645-6648. [Link]

  • Chinchilla, R. and Nájera, C. (2011) Recent advances and applications of Glaser coupling employing greener protocols. Chemical Society Reviews, 40(10), 5084-5103. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Miyaura, N. and Suzuki, A. (1995) Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

Sources

Optimization

Optimizing catalyst loading for sterically hindered pyridazine couplings

Topic: Optimizing Catalyst Loading & System Performance Audience: Medicinal Chemists & Process Development Scientists Status: Active | Version: 2.4 (Current) The Pyridazine Challenge: "The Double Bind" Pyridazines presen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & System Performance Audience: Medicinal Chemists & Process Development Scientists Status: Active | Version: 2.4 (Current)

The Pyridazine Challenge: "The Double Bind"

Pyridazines present a unique "double bind" in cross-coupling chemistry that defeats standard optimization strategies.

  • Electronic Deficiency: The electron-deficient nature of the pyridazine ring makes the C-X bond (oxidative addition) sluggish, requiring highly active, electron-rich ligands.

  • Catalyst Poisoning: The proximal nitrogen atoms (N1/N2) are potent Lewis bases. They competitively bind to the Palladium center, displacing ligands and forming inactive "Pd-black" aggregates or stable bis-pyridazyl complexes.

The Optimization Fallacy: Increasing catalyst loading (e.g., from 5 mol% to 10 mol%) using standard catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) often worsens the outcome. It increases the concentration of inactive clusters without increasing the turnover frequency (TOF).

The Solution: Optimization requires Precatalysts that ensure rapid, irreversible activation and Bulky Ligands that create a steric wall, preventing N-coordination.

Diagnostic Workflow (Interactive)

Before adjusting catalyst loading, diagnose the failure mode. Use this logic tree to identify the root cause of your reaction failure.

TroubleshootingFlow Start Reaction Outcome? NoConv < 5% Conversion (Starting Material Intact) Start->NoConv Stall Stalled at 40-60% (Catalyst Death) Start->Stall Dehal Protodehalogenation (Ar-H formed) Start->Dehal Black Rapid Pd Black Precipitation Start->Black OxAdd Issue: Oxidative Addition Failure NoConv->OxAdd Poison Issue: Product Inhibition / Poisoning Stall->Poison TransMet Issue: Slow Transmetallation Dehal->TransMet Agg Issue: Ligand dissociation Black->Agg Sol1 Action: Switch to Pd-PEPPSI-IPent or XPhos Pd G4 OxAdd->Sol1 Sol2 Action: Increase Ligand:Pd Ratio or Switch to Bulky NHC Poison->Sol2 Sol3 Action: Dry Solvents, Switch Base (K3PO4 -> Cs2CO3) TransMet->Sol3 Sol4 Action: Use Precatalyst (G3/G4) Avoid Pd2(dba)3 Agg->Sol4

Figure 1: Diagnostic logic for identifying failure modes in pyridazine cross-couplings.

Technical Guide: Catalyst & Loading Optimization

A. The "Hardware": Selecting the Right System

For sterically hindered pyridazines (e.g., ortho-substituted chloropyridazines), standard phosphines fail. You must use systems that enforce reductive elimination.

Catalyst SystemBest For...Loading TargetWhy it works
Pd-PEPPSI-IPent Suzuki-Miyaura (Sterically demanding)1.0 - 2.0 mol%The "flexible bulk" of the IPent ligand wraps the Pd center, preventing pyridazine N-binding while allowing substrate access [1].
XPhos Pd G4 Suzuki (General hindered)0.5 - 2.0 mol%G4 precatalyst guarantees 1:1 L:Pd ratio. XPhos is large enough to block N-coordination but electron-rich for oxidative addition [4].
BrettPhos Pd G4 Buchwald-Hartwig (Amination)1.0 - 3.0 mol%Specifically designed for C-N bond formation. Prevents β-hydride elimination in alkyl amines [4].
Pd(OAc)₂ + SPhos Suzuki (Electron-deficient/Unstable)2.0 - 5.0 mol%SPhos is excellent for electron-deficient heterocycles, but requires careful L:Pd control (use 2:1 ratio) [5].
B. The "Software": Dosing Strategy

Do not add all catalyst at once if you observe stalling.

  • The Problem: High initial Pd concentration promotes aggregation (Pd-Pd interactions) faster than the catalytic cycle.

  • The Fix (Dosing Protocol):

    • Start with 1.0 mol% .

    • Monitor conversion at 1 hour.

    • If active but slow, add a second portion (1.0 mol%). Note: If 1 mol% yields 0% conversion, adding more will not help. You have an activation problem (switch catalyst type).

Troubleshooting & FAQs

Q1: My reaction turns black immediately upon heating, and conversion stops.

Diagnosis: Rapid catalyst decomposition (Pd-black formation). Mechanism: The ligand is dissociating from the Palladium before oxidative addition can occur. This is common with Pd(PPh₃)₄ or Pd₂(dba)₃ + free ligand systems. Solution:

  • Switch to a G4 Precatalyst: (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate only upon base exposure, preventing early death.

  • Solvent Degassing: Pyridazines are sensitive. Ensure solvents are sparged with Argon for 15 mins. Oxygen accelerates ligand oxidation and Pd precipitation.

Q2: I see 30% product and 70% "Hydro-dehalogenated" pyridazine.

Diagnosis: Protodehalogenation. Mechanism: Oxidative addition occurred (Ar-Pd-Cl formed), but Transmetallation was too slow. The Ar-Pd species reacted with a proton source (water, solvent, or base) instead of the boronic acid. Solution:

  • Concentration: Increase the concentration of the reaction (0.5 M to 1.0 M). This favors the bimolecular transmetallation over unimolecular side reactions.

  • Base Switch: If using K₂CO₃/Water, switch to Anhydrous Cs₂CO₃ or K₃PO₄ in Dioxane/Toluene to remove proton sources.

  • Boronic Acid Excess: Increase boronic acid to 2.0 equivalents.

Q3: Why use Pd-PEPPSI-IPent instead of IPr?

Answer: The "IPent" (Isopentyl) variant is superior for sterically hindered couplings. The IPent groups are flexible; they fold over the metal center to protect it during the resting state (preventing poisoning by the pyridazine nitrogen) but open up to allow the bulky substrate to enter [1]. Standard IPr is often too rigid or not bulky enough for ortho-substituted pyridazines.

Q4: Can I use Pd(dppf)Cl₂? It’s cheap.

Answer: Only for non-hindered, C4/C5-substituted pyridazines. For C3/C6 (ortho to nitrogen) substitutions, bidentate ligands like dppf often fail because they lack the necessary steric bulk to force reductive elimination, leading to stable Pd-complexes that never release the product.

Experimental Protocol: Micro-Scale Optimization

Use this protocol to determine the optimal loading without wasting grams of intermediate.

Objective: Screen 4 conditions for a hindered Pyridazine-Aryl coupling. Scale: 50 mg (limiting reagent).

Setup:

  • Prepare a stock solution of the Pyridazine Halide (1.0 equiv) and Boronic Acid (1.5 equiv) in Dioxane (0.2 M).

  • Distribute into 4 vials (approx 0.5 mL each).

  • Add Base: K₃PO₄ (3.0 equiv, finely ground solid) to all vials.

  • Catalyst Dosing:

    • Vial A:XPhos Pd G4 (1.0 mol%)

    • Vial B:XPhos Pd G4 (3.0 mol%)

    • Vial C:Pd-PEPPSI-IPent (1.0 mol%)

    • Vial D:Pd-PEPPSI-IPent (3.0 mol%)

  • Seal and heat to 80°C for 2 hours.

  • Analysis: Aliquot 10 µL into MeOH/MeCN for LCMS.

Interpretation:

  • If A/C (1%) are similar to B/D (3%) -> Use 1% (System is efficient).

  • If B/D >> A/C -> Use 3% (Catalyst is dying; higher load needed).

  • If all fail -> Change Ligand (Try RuPhos or BrettPhos).

Visualizing the Poisoning Mechanism

Understanding why loading matters requires visualizing the competition between the Ligand and the Pyridazine Nitrogen.

PoisoningMechanism Pd Active Pd(0)-Ligand Cycle Catalytic Cycle (Product Formed) Pd->Cycle + Substrate (C-Cl bond) Dead Pd-Pyridazine Complex (Inactive/Dead) Pd->Dead + Substrate (N-Lone Pair) Substrate Pyridazine-Cl Path_Good Oxidative Addition (Steric Ligand Protects) Path_Bad N-Coordination (Poisoning)

Figure 2: The competition between productive oxidative addition and non-productive N-coordination (poisoning). Bulky ligands favor the green path.

References

  • Organ, M. G., et al. (2017).[1] "Bulky Yet Flexible Pd-PEPPSI-IPent for the Synthesis of Sterically Hindered Biaryls in Air." The Journal of Organic Chemistry. [2]

  • BenchChem Technical Support. (2025). "Optimization of Pyridazine Coupling Reactions."

  • Szostak, M., et al. (2017).[1] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." The Journal of Organic Chemistry.

  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts."

  • BenchChem Technical Support. (2025). "How to avoid dehalogenation side reactions in Suzuki coupling."

Sources

Reference Data & Comparative Studies

Validation

Crystal structure analysis and X-ray diffraction data for pyridazine alcohols

Executive Summary: The Pyridazine Advantage In the realm of medicinal chemistry, pyridazine alcohols (1,2-diazine derivatives) represent a high-value scaffold, distinct from their isomeric counterparts, pyridine and pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Advantage

In the realm of medicinal chemistry, pyridazine alcohols (1,2-diazine derivatives) represent a high-value scaffold, distinct from their isomeric counterparts, pyridine and pyrimidine. Their unique adjacent nitrogen atoms (N-N bond) create a specific electrostatic landscape that favors robust supramolecular synthons , making them critical for designing stable solid-state drug forms.

This guide provides a technical comparison of pyridazine alcohols against alternative heterocyclic alcohols, detailing their crystallographic properties, growth protocols, and X-ray diffraction (XRD) signatures.

Comparative Analysis: Pyridazine vs. Alternatives

The choice of a heteroaromatic scaffold fundamentally alters the solid-state behavior of a drug candidate. The table below contrasts Pyridazine Alcohols with their primary alternatives, Pyridine Alcohols and Pyrimidine Alcohols .

Table 1: Physicochemical & Crystallographic Comparison
FeaturePyridazine Alcohols (Product)Pyridine Alcohols (Alternative 1)Pyrimidine Alcohols (Alternative 2)
Core Structure 1,2-Diazine (Adjacent N-N)Azabenzene (Single N)1,3-Diazine (Meta N atoms)
Dipole Moment High (~3.9 D) Moderate (~2.2 D)Low (~2.3 D)
Crystal Density High (~1.11 g/cm³) Lower (~0.98 g/cm³)Moderate (~1.02 g/cm³)
Lattice Energy High (Strong dipole-dipole)ModerateModerate
H-Bonding Motif Dual Acceptor/Donor (N-N...HO) Forms "Hydrazinic" bridgesSingle Acceptor (N...HO)Linear chainsDual Acceptor (N...H...N)Planar ribbons
Common Space Group Monoclinic (

,

)
Orthorhombic (

)
Monoclinic/Orthorhombic
Solubility (Water) Miscible / Very High MiscibleHigh
Scientific Insight: The N-N Bond Influence

The defining feature of the pyridazine scaffold is the N-N single bond character.[1] Unlike pyridine, where the lone pair is isolated, the adjacent lone pairs in pyridazine create significant electrostatic repulsion.

  • Causality: This repulsion increases the dipole moment, leading to tighter crystal packing and higher density.

  • Result: Pyridazine alcohols often exhibit higher melting points and greater thermodynamic stability in the solid state compared to pyridine analogs, reducing the risk of polymorphic transitions during storage.

Structural Analysis Workflow

To validate the structural advantages of pyridazine alcohols, a rigorous experimental workflow is required. This protocol ensures the isolation of high-quality single crystals suitable for SCXRD (Single Crystal X-ray Diffraction).

Diagram 1: Crystal Structure Determination Pipeline

G cluster_0 Phase 1: Synthesis & Growth cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Solution S1 Crude Pyridazine Alcohol S2 Solubility Screen (Polar vs Non-Polar) S1->S2 S3 Slow Evaporation (Polymorph Check) S2->S3 Bulk Powder S4 Vapor Diffusion (Single Crystal Growth) S2->S4 High Purity D1 Mounting & Centering (0.1 - 0.3mm) S3->D1 If crystals form S4->D1 D2 X-Ray Diffraction (Mo/Cu Source, 100K) D1->D2 D3 Bragg Reflections Collection D2->D3 A1 Phase Problem Solution (Direct Methods/SHELX) D3->A1 A2 Refinement (Least Squares) A1->A2 A3 Final CIF Generation A2->A3

Caption: End-to-end workflow for determining the crystal structure of pyridazine alcohols, highlighting the critical divergence between bulk powder screening and single crystal growth.

Experimental Protocols (Self-Validating Systems)

Protocol A: Single Crystal Growth via Vapor Diffusion

Objective: Grow diffraction-quality crystals (


 mm) of polar pyridazine alcohols.
Mechanism: Slow diffusion of a non-polar anti-solvent into a polar solution reduces solubility gradually, promoting ordered lattice formation over amorphous precipitation.
  • Preparation: Dissolve 20 mg of the pyridazine alcohol in 0.5 mL of Methanol or Acetonitrile (Solvent) in a small inner vial (GC vial). Ensure the solution is saturated but clear (filter if necessary).

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Diffusion: Carefully add 3–5 mL of Diethyl Ether or Hexane (Anti-solvent) to the outer vial. Crucial: Do not let the anti-solvent spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Validation: Check daily. Crystals should appear at the meniscus or bottom of the inner vial within 3–7 days. If oil forms, the diffusion rate is too fast; repeat with a less volatile anti-solvent (e.g., Toluene).

Protocol B: Data Collection & Refinement

Objective: Solve the structure with


.
  • Mounting: Select a crystal with sharp edges and no visible cracks. Mount on a Kapton loop using Paratone oil.

  • Cooling: Immediately cool to 100 K using a nitrogen stream. This freezes thermal motion, which is critical for pyridazine rings where N-N bond vibration can obscure electron density.

  • Collection: Collect a full sphere of data (redundancy > 4). Pyridazine derivatives often crystallize in low-symmetry monoclinic space groups (

    
    ), requiring high completeness.
    
  • Refinement: Use SHELXL . Locate the hydroxyl hydrogen in the difference Fourier map. Self-Check: Ensure the N-N bond length refines to approximately 1.34–1.36 Å (intermediate between single and double bond), confirming the correct assignment of the pyridazine ring versus a pyridine impurity.

Supramolecular Synthons: The H-Bonding Network

Understanding the hydrogen bonding capability is essential for predicting the "developability" of the drug.

Diagram 2: The Pyridazine "Dual-Anchor" Synthon

H cluster_legend Interaction Logic P1 Pyridazine Molecule A (Donor -OH) P2 Pyridazine Molecule B (Acceptor N1) P1->P2 O-H...N (Strong) W1 Bridging Water (Optional) P2->W1 N...H-O W1->P1 O-H...O L1 Pyridazine N atoms act as dual acceptors, allowing complex 3D networks unlike the linear chains of Pyridine.

Caption: Visualization of the "Dual-Anchor" effect where adjacent Nitrogen atoms facilitate multi-point hydrogen bonding, often incorporating solvent molecules.[2][3][4][5][6][7][8][9][10]

Interpretation of Data

When analyzing the CIF (Crystallographic Information File):

  • N...O Distances: Look for distances of 2.7–2.9 Å . This indicates a strong hydrogen bond, contributing to the high melting point.

  • Packing Efficiency: Calculate the Kitaigorodskii Packing Index. Pyridazine alcohols typically score >68% , superior to the ~65% often seen in pyridine analogs, indicating a denser, more stable solid form.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted Pyridazine Derivatives. European Journal of Pharmaceutical Sciences. (2016). 11

  • Density, Freezing, and Molecular Aggregation in Pyridazine vs. Pyridine. CrystEngComm. (2011). 12

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Medicinal Chemistry Research. (2023). 13[2][5][6]

  • Non-Valence Anions of Pyridine and the Diazines (Dipole Analysis). American Chemical Society. (2022). 14

  • Guide to Growing a Single Crystal. MIT OpenCourseWare. 15

Sources

Comparative

Comparative Guide to HPLC Method Validation for Purity Analysis of 2-(6-Bromopyridazin-3-yl)propan-2-ol

Executive Summary The rigorous validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances. This guide provides an in-depth, comparative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rigorous validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and validation for the purity assessment of 2-(6-Bromopyridazin-3-yl)propan-2-ol, a key heterocyclic intermediate in medicinal chemistry. We move beyond rote procedural lists to explore the scientific rationale behind experimental choices, comparing common chromatographic strategies to develop a robust, stability-indicating method. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights grounded in international regulatory standards.

Introduction: The Imperative for a Validated Purity Method

In the journey from discovery to market, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. For novel compounds like 2-(6-Bromopyridazin-3-yl)propan-2-ol, a molecule characterized by its brominated pyridazine core, establishing a reliable analytical method to quantify its purity and profile any related impurities is a critical early-stage activity. HPLC is the industry's gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.

However, a method is only as reliable as its validation. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical procedure validation.[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose, providing documented evidence of its performance.[5][6] This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which emphasize a science- and risk-based approach.[1][7][8][9]

Analyte Characterization: Foundation of Method Development

Before initiating method development, understanding the physicochemical properties of 2-(6-Bromopyridazin-3-yl)propan-2-ol is paramount.

  • Structure: The molecule contains a polar pyridazine ring, a bromine atom, and a propan-2-ol group. The pyridazine ring is a key chromophore, essential for UV detection.[10]

  • Molecular Formula: C₈H₁₀BrNO[11]

  • Molecular Weight: 216.08 g/mol [12]

  • Polarity: The combination of the heterocyclic ring and the alcohol functional group suggests moderate polarity. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

Method Development: A Comparative Strategy

The goal is to develop a stability-indicating method, one that can accurately measure the analyte without interference from degradation products, process impurities, or other potential substances.[13] This requires a systematic comparison of chromatographic conditions.

Forced Degradation: The Ultimate Test of Specificity

To ensure the method is stability-indicating, forced degradation (stress testing) must be performed on the drug substance.[14][15] The objective is to generate potential degradation products to challenge the method's specificity. As per ICH Q1A(R2), stress conditions should be appropriately selected to achieve 5-20% degradation.[16][17]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte and add 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the analyte and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid analyte to UV and visible light for a total illumination of not less than 1.2 million lux hours, as specified in ICH Q1B.[15]

  • Analysis: Analyze a control (unstressed) sample and all stressed samples using the developed HPLC methods.

Comparative Selection of Chromatographic Conditions

We will compare two common RP-HPLC approaches to find the optimal conditions for resolving the parent peak from all potential degradants.

ParameterMethod A (Conventional)Method B (Alternative)Rationale & Causality
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18: A good starting point for moderately polar compounds, offering robust hydrophobic interactions. Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the pyridazine ring, which can be crucial for separating structurally similar impurities.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5Formic Acid: A common volatile modifier for LC-MS compatibility, providing good peak shape for acidic analytes. Ammonium Acetate: A buffer that can improve peak shape and stability, especially if the analyte has basic properties.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN vs. MeOH: Acetonitrile often provides better peak shape and lower viscosity. Methanol offers different selectivity and can be advantageous for resolving certain impurity pairs.
Gradient 5% to 95% B in 20 min10% to 90% B in 20 minA gradient elution is necessary to elute any highly retained degradation products while maintaining a reasonable run time.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 270 nmWavelength selection is critical. A full UV scan of the analyte should be performed to identify the λmax. Comparing different wavelengths can help optimize the signal-to-noise ratio for impurities.
Column Temp. 30°C35°CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. It's a key parameter to adjust during robustness testing.

The Validation Protocol: Demonstrating Method Suitability

Once a promising method is developed (e.g., demonstrating baseline separation of the main peak from degradation products), it must be formally validated according to ICH Q2(R1) guidelines.[5][7][8]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Analyte Characterization & Literature Review FD Forced Degradation (Stress Testing) Dev->FD Opt Chromatographic Optimization FD->Opt Protocol Write Validation Protocol Opt->Protocol Spec Specificity Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD / LOQ Prec->LODQ Robust Robustness LODQ->Robust Report Execute Protocol & Write Validation Report Robust->Report Protocol->Spec

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]

  • Protocol: Analyze blank (diluent), placebo (if applicable), a reference standard of 2-(6-Bromopyridazin-3-yl)propan-2-ol, and samples from the forced degradation study.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradants. Peak purity analysis (using a Diode Array Detector) should be greater than 99.5%.[14]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.

  • Protocol: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[19]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.[20]

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for all measurements (e.g., 12 replicates) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak. A S/N ratio of 3:1 is common for LOD, and 10:1 for LOQ.

  • Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]

  • Protocol: Introduce small variations to method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% absolute)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the results should not be significantly impacted.

Data Presentation & Acceptance Criteria

Clear data summarization is crucial for a validation report.

Table 1: Hypothetical Comparison of Validation Results

Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Specificity All peaks resolved (Resolution > 2.0)All peaks resolved (Resolution > 2.5)No co-elution, peak purity > 0.995
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.65%0.48%≤ 1.0%
Intermediate Precision (%RSD) 1.15%0.95%≤ 2.0%
LOQ (µg/mL) 0.10.08S/N ≥ 10, with acceptable precision

In this hypothetical comparison, Method B shows slightly superior performance, particularly in precision and sensitivity (LOQ). The alternative selectivity of the phenyl-hexyl column likely provided better resolution from a critical impurity, leading to more consistent integration.

Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_reliability Reliability Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Range Range Linearity->Range LOD_LOQ LOD/LOQ Precision->LOD_LOQ

Conclusion

The development and validation of an HPLC method for purity analysis is a systematic, scientifically-driven process that is fundamental to ensuring drug quality. For 2-(6-Bromopyridazin-3-yl)propan-2-ol, a comparison of different stationary phases and mobile phase conditions is essential to develop a truly specific and robust stability-indicating method. By adhering to the principles outlined by regulatory bodies like the ICH and meticulously documenting each validation step—from specificity and linearity to robustness—analytical scientists can provide a high degree of assurance that the method is fit for its intended purpose. The hypothetical data presented suggests that exploring alternative column chemistries, such as a Phenyl-Hexyl phase, can yield significant improvements in method performance, ultimately leading to more reliable data and enhanced product quality control.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration.
  • ProPharma. (2024).
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2026).
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135431671, 2-(6-Bromopyridin-2-yl)propan-2-ol.
  • National Center for Biotechnology Information. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Veeprho. (2025).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Center for Biotechnology Information. (2022). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • NCF International. (2019).
  • Pharmaceutical Outsourcing. (2012).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Sigma-Aldrich. 2-(6-Bromopyridin-3-yl)propan-2-ol.
  • European Medicines Agency. (2023).
  • BioProcess International. (2005).
  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.
  • AMS Biopharma. (2025).
  • Scribd. Comparison Bet. US FDA, USP & ICH Guidelines.
  • Sigma-Aldrich. 2-(6-Bromopyridin-3-yl)propan-2-ol.
  • Sigma-Aldrich. 2-(6-Bromopyridin-3-yl)propan-2-ol.
  • Journal of GXP Compliance. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Council for Harmonisation. (2023).

Sources

Validation

High-Performance Comparison Guide: IR Spectroscopy of Pyridazine &amp; Hydroxyl Motifs

Executive Summary In the realm of heterocyclic drug discovery, the pyridazine scaffold (1,2-diazine) presents unique spectroscopic challenges compared to its isomers (pyrimidine, pyrazine) and carbocyclic analogs (benzen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic drug discovery, the pyridazine scaffold (1,2-diazine) presents unique spectroscopic challenges compared to its isomers (pyrimidine, pyrazine) and carbocyclic analogs (benzene). Its distinct electron distribution—characterized by a canonical form with high double-bond character at the N-N and C=N positions—creates a specific vibrational footprint. When coupled with hydroxyl functionalization, the resulting spectral complexity requires a rigorous analytical approach to distinguish between tautomeric forms (lactam-lactim), hydrogen bonding networks, and solvation effects.

This guide provides a definitive technical comparison of IR characteristic bands for pyridazine and hydroxyl groups. It moves beyond basic assignments to offer a self-validating experimental protocol designed to isolate specific vibrational modes in complex matrices.

Part 1: Theoretical Framework & Causality

The Pyridazine "Diazine" Fingerprint

Unlike benzene, where electron density is evenly delocalized, pyridazine exhibits a "locking" of bond orders due to the adjacent nitrogen atoms. The repulsion between the nitrogen lone pairs and the electronegativity difference creates a dipole that stiffens the ring, leading to:

  • Elevated C=N Stretching Frequencies: The C=N bonds in pyridazine often absorb at slightly higher frequencies than the C=C bonds in benzene due to increased force constants.

  • Ring Breathing Modes: The presence of the N-N bond alters the symmetry, shifting the "breathing" mode (analogous to benzene's 992 cm⁻¹ mode) to distinct regions depending on substitution.

The Hydroxyl Probe: H-Bonding Dynamics

The hydroxyl (OH) group acts as a sensitive environmental probe. Its stretching frequency (


) is inversely proportional to the strength of the hydrogen bond it participates in.
  • Causality: H-bonding weakens the O-H covalent bond by lengthening it, reducing the force constant (

    
    ) and thus lowering the wavenumber (
    
    
    
    ).
  • Differentiation: We distinguish Intramolecular (internal ring interaction) from Intermolecular (dimerization/solvation) bonding via dilution experiments, a critical step in validating tautomeric states.

Part 2: Comparative Analysis

Table 1: Characteristic Band Comparison (Pyridazine vs. Analogs)

This table isolates the diagnostic bands required to confirm the pyridazine core against common structural analogs.

Vibrational ModePyridazine (1,2-diazine)Pyridine (Azine)Benzene (Carbocycle)Diagnostic Insight
C-H Stretch (Aromatic) 3000–3100 cm⁻¹3000–3100 cm⁻¹3030 cm⁻¹Low diagnostic value; overlaps with all aromatics.
Ring Skeletal Stretch (C=N / C=C) 1570–1550 cm⁻¹ 1450–1440 cm⁻¹1600–1590 cm⁻¹1480–1440 cm⁻¹1600 cm⁻¹1500 cm⁻¹1450 cm⁻¹Pyridazine lacks the "1600 doublet" of benzene; look for the ~1560 cm⁻¹ band specific to the diazine system.
Ring Breathing 976–960 cm⁻¹ ~990 cm⁻¹992 cm⁻¹The N-N bond perturbs this mode. Substituents at C3/C6 shift this significantly.
C-H Out-of-Plane (OOP) 760–740 cm⁻¹750–700 cm⁻¹670 cm⁻¹Highly dependent on substitution pattern (3,6- vs 4,5-).
N-N Stretch ~1050–1000 cm⁻¹N/AN/AWeak/Coupled. Often obscured by fingerprint bands; not a primary diagnostic.
Table 2: Hydroxyl Group Frequency Shifts

Quantitative shifts used to determine the local environment of the OH group.

State of Hydroxyl GroupFrequency Range (

)
Band ShapeDilution Effect (CCl₄)
Free (Non-bonded) 3600–3650 cm⁻¹ Sharp, IntenseNo Change
Intermolecular H-Bond 3200–3550 cm⁻¹Broad, StrongShifts to ~3600 cm⁻¹ upon dilution
Intramolecular H-Bond 3400–3590 cm⁻¹Sharp to Med. BroadNo Shift (Bond is internal)
Chelated OH (strong) 2500–3200 cm⁻¹Very Broad/DiffuseNo Shift

Part 3: Case Study – Tautomerism in Pyridazin-3(2H)-ones

A critical application in drug development is distinguishing the Lactam (Keto) form from the Lactim (Enol) form. This equilibrium defines the pharmacophore's binding potential.

Tautomeric Signatures
  • Lactam Form (Pyridazin-3(2H)-one):

    • Dominant Feature: Strong C=O stretch at 1680–1660 cm⁻¹ .

    • Secondary Feature: Broad N-H stretch at 3400–3200 cm⁻¹ (often H-bonded dimer).

    • Mechanism: Thermodynamically favored in solid state and polar solvents.

  • Lactim Form (Pyridazin-3-ol):

    • Dominant Feature: Absence of Carbonyl stretch. Appearance of C=N stretch at ~1580 cm⁻¹ .

    • Secondary Feature: O-H stretch at 3600 cm⁻¹ (free) or lower (bonded).[1]

    • Mechanism: Favored only in rare conditions or specific substitutions preventing N-H formation.

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain artifact-free spectra to distinguish free OH, H-bonded OH, and Pyridazine skeletal modes.

Method A: KBr Pellet (Transmission)

Best for: High-resolution analysis of weak overtone bands and skeletal modes. Risk: Hygroscopicity of KBr mimics "broad OH" bands.

  • Pre-treatment: Dry spectroscopic grade KBr powder at 110°C for 24 hours. Store in a desiccator.

  • Grinding: Mix 1–2 mg of sample with 200 mg KBr. Grind in an agate mortar under an IR lamp to prevent moisture uptake.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to fuse the pellet.

  • Validation: Run a "blank" KBr pellet first. If a band appears at 3400 cm⁻¹ (water), re-dry the KBr.

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid screening, hygroscopic samples, and surface analysis.

  • Crystal Selection: Use a Diamond/ZnSe crystal (robust, broad range).

  • Deposition: Place solid sample directly on the crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact (critical for high refractive index organics like pyridazines).

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth (

    
    -dependence) before comparing to transmission libraries.
    
Decision Logic: Which Method?
  • IF distinguishing Inter- vs. Intramolecular H-bonding

    
    Use Liquid Cell (CCl₄ dilution). 
    
  • IF analyzing bulk powder for polymorphs/tautomers

    
    Use ATR (Speed/Consistency). 
    
  • IF looking for weak overtone bands (2000–1600 cm⁻¹)

    
    Use KBr (Pathlength). 
    

Part 5: Visualization & Workflows

Diagram 1: Spectral Interpretation Workflow

A logic-gated process for assigning bands in Pyridazine/OH derivatives.

SpectralWorkflow Start Start: Unknown Spectrum CheckOH 1. Check 3200-3650 cm⁻¹ region Start->CheckOH HasBroad Broad Band (3200-3500)? CheckOH->HasBroad HasSharp Sharp Band (~3600)? CheckOH->HasSharp Dilution Perform Dilution Test (CCl₄) HasBroad->Dilution Yes FreeOH Free Hydroxyl Group HasSharp->FreeOH Yes Inter Band Shifts/Sharpens: Intermolecular H-Bond Dilution->Inter Shift Observed Intra No Shift: Intramolecular H-Bond Dilution->Intra No Shift CheckRing 2. Check Fingerprint (1500-1600 cm⁻¹) Inter->CheckRing Intra->CheckRing FreeOH->CheckRing DiazineBand Band at ~1560-1570 cm⁻¹? CheckRing->DiazineBand BenzeneDoublet Doublet at 1600/1500 cm⁻¹? DiazineBand->BenzeneDoublet Absent ResultPy Pyridazine Core Confirmed DiazineBand->ResultPy Present ResultBz Benzene/Pyridine Core BenzeneDoublet->ResultBz Present

Caption: Decision tree for isolating H-bonding types and distinguishing pyridazine cores from carbocyclic analogs.

Diagram 2: Tautomerization Pathway & Detection

Visualizing the Lactam-Lactim shift and its spectral consequences.

Tautomerism Lactam Lactam Form (Pyridazin-3(2H)-one) Stable Solid State TS Transition State (Proton Transfer) Lactam->TS + Energy / Solvent SigLactam IR Signals: ν(C=O) ~1680 cm⁻¹ ν(NH) ~3400 cm⁻¹ Lactam->SigLactam Generates Lactim Lactim Form (Pyridazin-3-ol) Rare/Trapped TS->Lactim SigLactim IR Signals: No Carbonyl ν(OH) ~3600 cm⁻¹ ν(C=N) ~1580 cm⁻¹ Lactim->SigLactim Generates

Caption: Spectroscopic tracking of the keto-enol tautomerization in pyridazin-3-ones.

References

  • Canadian Science Publishing. (1957). The Vibrational Spectra of Pyridine and Deuterated Analogs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Retrieved from [Link]

  • Core.ac.uk. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy - Alcohols and Phenols. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(6-Bromopyridazin-3-yl)propan-2-ol

Hazard Assessment: A Structural Analysis The potential hazards of 2-(6-Bromopyridazin-3-yl)propan-2-ol are inferred from its constituent parts: Brominated Pyridazine Core : The pyridazine ring is a nitrogen-containing he...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Structural Analysis

The potential hazards of 2-(6-Bromopyridazin-3-yl)propan-2-ol are inferred from its constituent parts:

  • Brominated Pyridazine Core : The pyridazine ring is a nitrogen-containing heterocycle. Halogenated derivatives, such as 3-bromopyridazine, are known to be toxic if swallowed, in contact with skin, or inhaled.[1] They can cause skin and serious eye irritation or damage.[1][2] Brominated organic compounds as a class are noted for their potential for environmental persistence and adverse health effects, including endocrine disruption.[3][4]

  • Tertiary Alcohol (Propan-2-ol) Moiety : While tertiary alcohols are generally less reactive than primary or secondary alcohols, the parent compound, propan-2-ol, is a flammable liquid that can cause serious eye irritation and may cause drowsiness or dizziness.[5][6]

Based on this analysis, 2-(6-Bromopyridazin-3-yl)propan-2-ol should be handled as a substance that is potentially toxic, an irritant to the skin and eyes, and may be harmful if ingested or inhaled. All work with this compound must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is required to select the appropriate PPE for any laboratory operation.[7][8] The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to minimize exposure to chemical hazards.[8][9][10]

Minimum PPE Requirements:

For any work involving 2-(6-Bromopyridazin-3-yl)propan-2-ol, the following minimum PPE is mandatory[7]:

  • Body Protection : A flame-resistant lab coat, fully fastened.[11]

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields.[7] For tasks with a splash hazard, chemical splash goggles are required.[7][11]

  • General Attire : Long pants and closed-toe shoes are required at all times in the laboratory.[7][12]

Glove Selection: A Critical Choice

Proper hand protection is crucial. Nitrile gloves are a common choice for general laboratory use to prevent skin contact.[12][13] However, for chemicals with unknown toxicity, a more robust approach is recommended. Consider double-gloving, where one glove is placed under the lab coat cuff and the other over it to ensure no skin is exposed.[14]

Task Glove Recommendation Rationale
Weighing and preparing solutions Double-layered nitrile glovesProtects against incidental contact and cross-contamination.
Running reactions and workups Heavy-duty chemically resistant outer gloves over inner nitrile glovesProvides enhanced protection against splashes and prolonged contact.
Handling concentrated solutions Flexible laminate gloves (e.g., Silver Shield) under heavy-duty outer glovesOffers the highest level of protection for chemicals of unknown toxicity.[11]
Enhanced Protection for High-Risk Procedures:

For procedures with a higher risk of splashing or aerosol generation (e.g., pouring large volumes, heating solutions), additional PPE is necessary:

  • Face Shield : A face shield must be worn in addition to safety glasses or goggles.[7][11]

  • Apron : A chemically resistant apron provides an additional layer of body protection.

Operational Plan: From Benchtop to Waste

A comprehensive Chemical Hygiene Plan (CHP) is a requirement for all laboratories and outlines procedures for safe chemical handling, storage, and disposal.[9][10]

Workflow for Safe Handling:

The following diagram illustrates the key decision points and procedural flow for safely handling 2-(6-Bromopyridazin-3-yl)propan-2-ol.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Waste Disposal & Cleanup prep_start Start: Obtain Compound hazard_assessment Review Hazard Assessment prep_start->hazard_assessment ppe_selection Select & Don PPE hazard_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood) ppe_selection->engineering_controls experiment Conduct Experiment engineering_controls->experiment spill_check Spill? experiment->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes waste_segregation Segregate Halogenated Waste spill_check->waste_segregation No spill_cleanup->waste_segregation container_labeling Label Waste Container waste_segregation->container_labeling ppe_doffing Doff & Dispose of PPE container_labeling->ppe_doffing hand_wash Wash Hands Thoroughly ppe_doffing->hand_wash end_process End of Process hand_wash->end_process

Caption: Procedural workflow for handling 2-(6-Bromopyridazin-3-yl)propan-2-ol.

Step-by-Step Handling Protocol:
  • Preparation :

    • Always work within a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[12][13]

    • Ensure that an eyewash station and safety shower are readily accessible.[15]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • During the Experiment :

    • Keep the container of 2-(6-Bromopyridazin-3-yl)propan-2-ol tightly closed when not in use.

    • Avoid direct contact with the substance.[13]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially if solvents are present.[5][15]

  • Spill Management :

    • Small Spills : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for disposal as halogenated organic waste.

    • Large Spills : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Due to the presence of bromine, all waste containing 2-(6-Bromopyridazin-3-yl)propan-2-ol must be treated as halogenated organic waste.[12][13][16]

Waste Segregation is Key:

Never mix halogenated waste with non-halogenated organic waste.[17][18] This is crucial for proper disposal and environmental protection.

cluster_waste Waste Stream Decision waste_source Waste Generated (Liquid, Solid, PPE) halogen_check Contains Bromine? waste_source->halogen_check halogenated_bin Halogenated Organic Waste halogen_check->halogenated_bin Yes non_halogenated_bin Non-Halogenated Organic Waste halogen_check->non_halogenated_bin No

Caption: Decision diagram for proper waste segregation.

Disposal Protocol:
  • Container : Use a designated, clearly labeled "Halogenated Organic Waste" container.[12][17] The container must be in good condition with a secure, threaded cap.[18]

  • Labeling : As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical names of all components, and their approximate percentages.[17][18] Do not use abbreviations.[18]

  • Storage : Store the waste container in a designated satellite accumulation area, typically within the fume hood. Keep the container closed at all times except when adding waste.[18]

  • Disposal : Arrange for the disposal of the waste through your institution's EHS department.[12]

By adhering to these protocols, you ensure a safe laboratory environment for yourself and your colleagues while responsibly managing the lifecycle of this chemical compound.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Fasina, O. O., & Adebayo, A. S. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridazine. PubChem. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • The University of Edinburgh Health & Safety. (2024, July 22). Personal Protective Equipment. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • 3D-basics. (n.d.). Safety Data Sheet: propan-2-ol. Retrieved from [Link]

  • Darnerud, P. O. (2003). Brominated flame retardants - A burning issue. Organohalogen Compounds, 61, 1-4.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.